molecular formula C15H18N2O3 B7473432 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one

7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one

Cat. No. B7473432
M. Wt: 274.31 g/mol
InChI Key: SNOLOOLCAXIDJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one, also known as 4-MPCA, is a chemical compound that belongs to the benzoxazinone family. It is a white crystalline powder that is soluble in water and organic solvents. The compound has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is not fully understood. However, it has been reported that the compound can inhibit the activity of various enzymes and proteins, including proteasome, cathepsin B, and caspase-3. These enzymes and proteins play important roles in various cellular processes, including protein degradation, apoptosis, and inflammation. By inhibiting their activity, 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one may have potential therapeutic effects in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one have been studied in various in vitro and in vivo models. In cancer cells, 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to induce apoptosis and inhibit cell proliferation. In inflammation models, 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been reported to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease models, 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to protect against oxidative stress and neuronal damage.

Advantages and Limitations for Lab Experiments

One of the advantages of 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is its high solubility in water and organic solvents, which makes it easy to handle in lab experiments. The compound is also relatively stable under normal laboratory conditions. However, one of the limitations of 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one. One potential direction is to investigate its potential as a drug candidate for the treatment of cancer, inflammation, and neurodegenerative disorders. Another direction is to study the structure and function of enzymes and proteins that are targeted by 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one. Additionally, further research is needed to elucidate the mechanism of action of 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one and its potential side effects.

Synthesis Methods

The synthesis of 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one involves the reaction between 4-hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one and 4-methylpiperidine-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction yields 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one as a white crystalline solid with a high yield. The purity of the compound can be increased by recrystallization from a suitable solvent.

Scientific Research Applications

7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In biochemistry, 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been used as a tool to study the structure and function of enzymes and proteins. In pharmacology, 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been studied for its pharmacokinetic and pharmacodynamic properties.

properties

IUPAC Name

7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-10-4-6-17(7-5-10)15(19)11-2-3-12-13(8-11)20-9-14(18)16-12/h2-3,8,10H,4-7,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOLOOLCAXIDJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)NC(=O)CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one

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